2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione
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Overview
Description
2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione is a complex heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes pyrano, pyrido, and quinoline moieties, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters under acidic conditions . The reaction proceeds through a series of steps including the formation of a Knoevenagel adduct, dehydration, and intramolecular cyclization to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds.
Scientific Research Applications
2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Furo[3,2-c]quinolones:
Uniqueness
2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione is unique due to its specific arrangement of functional groups and fused rings, which confer distinct chemical and biological properties. Its tetramethyl substitution pattern further differentiates it from other related compounds, potentially enhancing its stability and reactivity.
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
10,10,12,15-tetramethyl-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),11,13,15-pentaene-4,6,8-trione |
InChI |
InChI=1S/C19H17NO4/c1-9-5-11-10(2)8-19(3,4)20-16(11)12(6-9)17-15(18(20)23)13(21)7-14(22)24-17/h5-6,8H,7H2,1-4H3 |
InChI Key |
MSSZXXGWMWWTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=O)C4=C2OC(=O)CC4=O)(C)C)C |
Origin of Product |
United States |
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